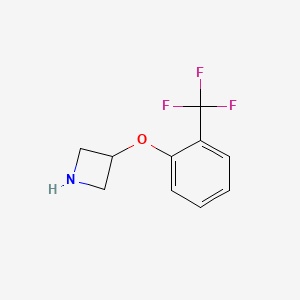

3-(2-(Trifluoromethyl)phenoxy)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Heterocyclic and Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in drug discovery. researchgate.netresearchgate.net Their growing importance is due to a unique combination of stability, molecular rigidity, and controlled reactivity. nih.govbohrium.com

Initially, azetidines were often considered challenging to synthesize and were less explored than their three-membered (aziridine) or five-membered (pyrrolidine) counterparts. rsc.orgub.bw However, interest surged with the discovery of naturally occurring azetidine-containing compounds with notable biological activity. rsc.org The first azetidine compound identified in nature was L-azetidine-2-carboxylic acid (AZC), isolated in 1955 from Convallaria majalis. bohrium.comrsc.org This discovery spurred further research into the synthesis and biological evaluation of the azetidine core, transforming it from a chemical curiosity into a valuable building block in medicinal chemistry. ub.bwlifechemicals.com

The defining feature of the azetidine ring is its considerable inherent strain. rsc.orgresearchwithrutgers.com This ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, is the primary driver of its chemical behavior. rsc.orgrsc.orgresearchwithrutgers.com This balance provides both reasonable stability for handling and unique reactivity that can be harnessed in chemical synthesis. rsc.orgrsc.org The strain energy endows the scaffold with a rigid conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. researchgate.netenamine.net

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 26.7 - 27.7 |

| Azetidine | 4 | 25.2 - 25.4 |

| Pyrrolidine | 5 | 5.4 - 5.8 |

| Piperidine | 6 | 0 |

Data sourced from multiple scientific analyses. researchgate.netrsc.orgrsc.org

The azetidine motif is present in a variety of bioactive molecules. ub.bw Natural products containing this ring include azetidine-2-carboxylic acid, a toxic proline mimic, and the penaresidins, which are marine sponge metabolites with cytotoxic activity. rsc.orgwikipedia.org In the realm of synthetic pharmaceuticals, the azetidine scaffold is a key component in numerous approved drugs. lifechemicals.com Examples include Azelnidipine, a calcium channel blocker for hypertension, and Cobimetinib, a kinase inhibitor used in cancer therapy. rsc.org The presence of the azetidine ring in these drugs highlights its utility as a pharmacological tool for creating compounds with diverse therapeutic applications, from anticancer and antibacterial to treating central nervous system disorders. nih.govlifechemicals.comsciencedaily.com

Strategic Importance of Trifluoromethylphenoxy Moieties in Pharmaceutical Design

The trifluoromethylphenoxy group combines two functionalities that are critically important in modern drug design: the trifluoromethyl group and the phenoxy ether linkage. This combination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The trifluoromethyl (-CF3) group is one of the most important substituents in medicinal chemistry. mdpi.combohrium.com Its inclusion in a drug candidate is a well-established strategy for enhancing molecular properties. nih.gov

Electronic Effects : The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.comnih.gov This significantly alters the electronic properties of an attached aromatic ring, which can impact binding interactions and reactivity. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation. mdpi.com This can protect a molecule from degradation by metabolic enzymes, thereby increasing its half-life.

Lipophilicity and Permeability : The -CF3 group is lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes. mdpi.com This property is crucial for oral bioavailability and reaching intracellular targets. mdpi.comnih.gov

Bioisosterism : Due to its steric similarity to a chlorine atom and its ability to mimic some properties of a methyl group while being metabolically stable, the -CF3 group is often used as a bioisostere to fine-tune a drug's profile. mdpi.comwikipedia.org

Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), demonstrating the group's broad utility. wikipedia.org

| Property | Description | Impact on Drug Design |

|---|---|---|

| Electronic Nature | Strongly electron-withdrawing. mdpi.comnih.gov | Modulates pKa, alters receptor binding interactions. |

| Metabolic Stability | Resistant to oxidative metabolism due to strong C-F bonds. mdpi.com | Increases drug half-life, reduces metabolic clearance. |

| Lipophilicity | Increases lipophilicity (Hansch π = +0.88). mdpi.com | Enhances membrane permeability and bioavailability. mdpi.com |

| Steric Profile | Acts as a bioisostere for chlorine or methyl groups. wikipedia.org | Allows for structural modification to improve fit and block metabolic sites. |

The phenoxy ether linkage is a common and important structural element in pharmaceuticals. wikipedia.orgacs.org This motif connects an aromatic ring to another part of the molecule via an oxygen atom. Phenol (B47542) ethers are often utilized in drug design because the ether oxygen can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. wikipedia.orgnih.gov Unlike a phenol's hydroxyl group, the ether linkage is not a hydrogen bond donor, a feature that can be used to tailor a molecule's properties according to Lipinski's rule of five for oral bioavailability. wikipedia.org The phenoxy group itself can participate in crucial π–π stacking interactions with aromatic residues in a protein's binding site, further anchoring the molecule and enhancing its activity. nih.gov

Rationale for Advanced Research on 3-(2-(Trifluoromethyl)phenoxy)azetidine

Synergistic Potential of the Azetidine and Trifluoromethylphenoxy Pharmacophores

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a prized scaffold in modern drug discovery. lifechemicals.comnih.gov Its strained, non-planar structure provides a defined three-dimensional geometry that can enhance binding affinity and selectivity to biological targets. nih.govenamine.net The nitrogen atom within the ring also serves as a crucial handle for synthetic modifications, enabling the fine-tuning of a molecule's physicochemical characteristics. sciencedaily.com The utility of the azetidine ring is well-established, with its incorporation into numerous approved pharmaceutical agents. lifechemicals.com

Complementing the azetidine ring is the trifluoromethylphenoxy group, a frequently employed pharmacophore in medicinal chemistry. mdpi.combohrium.com The trifluoromethyl (CF3) group is known to significantly enhance the metabolic stability of a compound due to the strength of the carbon-fluorine bond. mdpi.com It also increases lipophilicity, which can improve a molecule's ability to permeate biological membranes. mdpi.com The strong electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with target proteins. hovione.com The synergistic hypothesis is that the combination of the azetidine's structural rigidity and the trifluoromethylphenoxy group's metabolic and electronic advantages will result in a superior pharmacological profile.

| Pharmacophore | Key Attributes in Drug Discovery |

| Azetidine | Provides a rigid, three-dimensional scaffold. nih.govenamine.net Offers a site for synthetic modification. sciencedaily.com Found in numerous approved drugs. lifechemicals.com |

| Trifluoromethylphenoxy | Enhances metabolic stability. mdpi.com Increases lipophilicity. mdpi.com Modulates electronic properties. hovione.com |

Addressing Unexplored Therapeutic and Synthetic Paradigms for This Specific Compound Class

While the individual components of this compound are well-studied, their specific linkage presents new opportunities for therapeutic intervention. The compound's unique topology may allow for interaction with biological targets that have been challenging to address with other molecular frameworks. For instance, azetidine derivatives have shown promise in the development of treatments for neurological disorders. sciencedaily.comtechnologynetworks.com The exploration of this specific compound class could therefore uncover novel treatments in this and other therapeutic areas.

From a synthetic standpoint, the creation of 3-substituted azetidines, especially with an aryloxy linkage, can be complex. nih.gov The development of efficient and scalable synthetic pathways to produce this compound and its analogs is an active area of chemical research. google.com Overcoming these synthetic hurdles is critical for generating sufficient quantities for biological testing and for creating libraries of related compounds to establish clear structure-activity relationships. Such advancements will be instrumental in fully realizing the therapeutic potential of this promising class of molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(trifluoromethyl)phenoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7/h1-4,7,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRYPVYCXBBOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510496 | |

| Record name | 3-[2-(Trifluoromethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76263-24-6 | |

| Record name | 3-[2-(Trifluoromethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Trifluoromethyl Phenoxy Azetidine and Analogous Systems

Foundational Strategies for Azetidine (B1206935) Ring Construction

The inherent ring strain of the azetidine scaffold, approximately 25.4 kcal/mol, presents a significant synthetic challenge. rsc.org Overcoming this barrier requires robust and efficient methods for ring construction. Foundational strategies are broadly categorized into intramolecular cyclizations and intermolecular cycloadditions.

Intramolecular Cyclization Reactions in Four-Membered Heterocycle Synthesis

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond from an acyclic precursor. A common approach is the intramolecular SN2 reaction, where a nitrogen-based nucleophile displaces a leaving group on a γ-carbon. nih.govfrontiersin.org Suitable leaving groups include halogens or mesylates. nih.govfrontiersin.org

Recent advancements have focused on expanding the scope and efficiency of these reactions. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the highly regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.govfrontiersin.org This method proceeds via a 4-exo-tet cyclization and is tolerant of various acid-sensitive and Lewis basic functional groups. nih.govfrontiersin.org Another innovative approach involves a copper-catalyzed, visible-light-induced radical cyclization of ynamides. nih.gov This reaction proceeds through an anti-Baldwin 4-exo-dig pathway, a previously disfavored cyclization mode, to produce various substituted azetidines. nih.gov

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Intramolecular Aminolysis | La(OTf)₃ | Catalyzes regioselective 4-exo-tet cyclization of cis-3,4-epoxy amines. | nih.govfrontiersin.org |

| Radical Cyclization | [Cu(bcp)DPEphos]PF₆ | Visible-light-induced anti-Baldwin 4-exo-dig cyclization of ynamides. | nih.gov |

| SN2 Reaction | Base | Displacement of leaving groups (e.g., halogens, mesylates) by a γ-amino group. | nih.govfrontiersin.org |

Intermolecular Cycloaddition Chemistry Towards Azetidine Scaffolds

Intermolecular cycloadditions, particularly [2+2] photocycloadditions, offer a direct and atom-economical route to the azetidine core. researchgate.netspringernature.com The aza-Paternò-Büchi reaction, the photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most efficient methods for synthesizing functionalized azetidines. nih.govrsc.orgresearchgate.net However, this reaction has historically been challenging due to competing pathways like E/Z isomerization of the photoexcited imine. springernature.comnih.gov

Modern advancements have overcome many of these limitations through visible-light photocatalysis. springernature.com The Schindler group, for example, developed a visible-light-mediated intermolecular aza-Paternò-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors. rsc.orgnih.gov An iridium photocatalyst facilitates a triplet energy transfer, activating the oxime for cycloaddition with a broad range of alkenes under mild conditions. rsc.orgnih.gov This strategy allows for the synthesis of highly functionalized azetidines that can be readily deprotected to yield the free azetidine. nih.gov These methods represent a significant step forward, avoiding the need for high-energy UV light and expanding the substrate scope. rsc.orgresearchgate.net

| Reaction Type | Key Precursors | Catalyst System | Advantages | Reference |

|---|---|---|---|---|

| Aza-Paternò-Büchi | Imines and Alkenes | Visible-light photocatalyst (e.g., Iridium complex) | Mild conditions, high atom economy, broad substrate scope. | researchgate.netnih.govspringernature.comnih.gov |

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates and Alkenes | fac-[Ir(dFppy)₃] | Access to highly functionalized and easily deprotected azetidines. | rsc.orgnih.gov |

Contemporary Approaches for Functionalization of Azetidines

Once the azetidine ring is constructed, its further derivatization is crucial for creating structural diversity. Contemporary methods focus on site-selective functionalization, leveraging the unique reactivity of the strained ring.

Site-Selective C-H Functionalization for Azetidine Derivatization

Directing group-assisted, transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for the precise modification of complex molecules. Palladium-catalyzed intramolecular C(sp³)–H amination is a notable strategy for synthesizing substituted azetidines. acs.orgacs.org In a method developed by Gaunt and co-workers, a palladium(II) catalyst promotes the intramolecular amination of γ-C(sp³)–H bonds. rsc.orgacs.org The reaction utilizes a picolinamide (B142947) directing group and an oxidant combination of benziodoxole tosylate and AgOAc to facilitate reductive elimination from a Pd(IV) intermediate, thereby forming the azetidine ring. rsc.org This approach demonstrates excellent functional group tolerance and allows for the creation of enantiopure azetidines. rsc.orgacs.org This strategy can also be applied to construct complex polycyclic and spiro-quaternary azetidine systems. acs.org

Strain-Release Strategies and Ring-Rearrangement Methods

The inherent ring strain in highly constrained systems like 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for chemical transformations. unipr.itresearchgate.net Strain-release functionalization provides a modular route to complex, stereopure azetidines. rsc.orgnih.gov For instance, the addition of nucleophilic organometallic reagents to in situ generated azabicyclobutanes leads to the selective formation of 3-substituted azetidine intermediates. rsc.org

Furthermore, photocatalytic radical strategies have been developed to access densely functionalized azetidines from ABBs. unipr.itresearchgate.net In these methods, a photosensitizer initiates the formation of radical intermediates that are intercepted by the ABB, triggering a radical strain-release process to yield difunctionalized azetidines in a single step. unipr.it Ring-expansion reactions of aziridine (B145994) derivatives also provide an alternative route to 2-(trifluoromethyl)azetidines. nih.gov

Applications of Organometallic Chemistry in Azetidine Synthesis

Organometallic reagents play a pivotal role in modern synthetic chemistry. A notable application in azetidine synthesis is the titanium(IV)-mediated coupling of oxime ethers with Grignard reagents to produce spirocyclic NH-azetidines. rsc.orgnih.gov This transformation proceeds through a proposed Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. nih.gov This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to construct the four-membered nitrogen heterocycle. nih.gov The combination of titanium(IV) alkoxides and Grignard reagents is a versatile tool for various synthetic transformations, including the synthesis of amines from nitriles. researchgate.netresearchgate.net Organometallic routes have also been employed to synthesize precursors for azetidine-based amino acids. nih.gov

Synthesis of 3-(2-(Trifluoromethyl)phenoxy)azetidine: Known Methods and Precursors

The direct synthesis of this compound and its protected intermediates combines the methodologies for constructing the trifluoromethylphenoxy moiety with the synthesis of the core azetidine ring.

Synthesis of Key Azetidine Intermediates (e.g., tert-butyl 3-(2-(trifluoromethyl)phenoxy)-azetidine-1-carboxylate)

The N-Boc protected intermediate, tert-butyl this compound-1-carboxylate (CAS 960492-52-8), is a pivotal precursor for accessing the final compound and its derivatives. lookchem.com Its synthesis is a prime example of the strategies discussed previously.

A common route starts with commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. scintica.comnih.gov This starting material can be synthesized by protecting 1-benzylazetidin-3-ol (B1275582) with a Boc group followed by hydrogenolysis of the benzyl (B1604629) group, or through the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate and subsequent reduction. nih.gov

The key etherification step to produce the target intermediate typically follows a Williamson-type synthesis. The general procedure involves:

Deprotonation of tert-butyl 3-hydroxyazetidine-1-carboxylate with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). scintica.com

Addition of an electrophilic partner. For this specific synthesis, this would be a reactive derivative of 2-(trifluoromethyl)phenol (B147641), such as 1-fluoro-2-(trifluoromethyl)benzene, where the fluorine is activated towards nucleophilic aromatic substitution.

An alternative precursor is 1-(diphenylmethyl)-3-[2-(trifluoromethyl)phenoxy]azetidine, which can be synthesized by reacting N-diphenylmethyl-3-hydroxyazetidine with 2-(trifluoromethyl)phenol after activation of the hydroxyl group, for instance as a mesylate. google.com The diphenylmethyl (DPM) protecting group can later be removed via hydrogenolysis to yield the free azetidine, which can then be functionalized as needed. google.com

The following table outlines a representative synthesis of a key Boc-protected intermediate.

| Step | Reactants | Reagents/Conditions | Product | Citations |

| 1 | tert-butyl 3-hydroxyazetidine-1-carboxylate, 1-fluoro-2-(trifluoromethyl)benzene | NaH or K₂CO₃, DMF, heat | tert-butyl this compound-1-carboxylate | scintica.com (by analogy) |

| 2 | 1-(diphenylmethyl)-3-hydroxyazetidine, 2-(trifluoromethyl)phenol | 1. MsCl, Et₃N; 2. Base | 1-(diphenylmethyl)-3-[2-(trifluoromethyl)phenoxy]azetidine | google.com |

Coupling Reactions for Phenoxy Ether Formation

The formation of the C-O bond between the azetidine ring and a phenolic system is central to the synthesis of 3-phenoxyazetidines. This transformation is typically achieved via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classical method for forming diaryl ethers and aryl alkyl ethers, which involves the copper-promoted reaction of an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org In the context of 3-phenoxyazetidine (B1367254) synthesis, this can involve two primary pathways: the reaction of a 3-hydroxyazetidine with an activated aryl halide, or the reaction of a phenol (B47542) with an azetidine activated at the 3-position with a good leaving group, such as a halide or a sulfonate ester (e.g., mesylate or tosylate).

Traditionally, these reactions required harsh conditions, including high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ancillary ligands, allowing for milder reaction conditions. organic-chemistry.orgnih.gov A common synthetic strategy involves the in situ activation of a protected 3-hydroxyazetidine. For instance, a protected 3-hydroxyazetidine can be reacted with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form a highly reactive mesylate intermediate. This intermediate is then subjected to nucleophilic attack by a substituted phenol to yield the desired 3-phenoxyazetidine derivative. google.com This approach avoids the isolation of the often-unstable azetidine-3-mesylate. The reaction is typically performed in a polar, high-boiling solvent such as dimethylformamide (DMF) or toluene. wikipedia.orggoogle.com

A more contemporary and versatile alternative to the Ullmann condensation is the Palladium-catalyzed Buchwald-Hartwig amination and its ether synthesis variant. organic-chemistry.orgwikipedia.org This cross-coupling reaction allows for the formation of C-O bonds under significantly milder conditions than the classical Ullmann reaction. organic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an alcohol with an aryl halide or triflate. wikipedia.org

The key to the success of the Buchwald-Hartwig ether synthesis lies in the development of sophisticated phosphine ligands that facilitate the catalytic cycle. wikipedia.org Sterically hindered and electron-rich ligands have proven effective in promoting the reductive elimination step, which forms the C-O bond, and in preventing undesirable side reactions like beta-hydride elimination. wikipedia.org For the synthesis of 3-phenoxyazetidines, this would involve coupling a protected 3-hydroxyazetidine with a trifluoromethyl-substituted aryl halide. The use of bidentate phosphine ligands like BINAP and Dppf can improve reaction rates and yields. wikipedia.org This method offers broad functional group tolerance and is often preferred for complex molecule synthesis. organic-chemistry.orgresearchgate.net

Reported Syntheses of Closely Related 3-(Trifluoromethyl)phenoxyazetidine Analogs

The synthetic principles outlined above have been applied to the preparation of various analogs of this compound. The following examples illustrate the practical application of these methodologies.

The synthesis of this analog demonstrates a functionalization of the azetidine nitrogen after the core phenoxy ether structure has been established. The reported synthesis starts from the pre-formed 3-[2-fluoro-5-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride. prepchem.com This intermediate is then treated with aqueous methylamine (B109427) in a solvent such as tetrahydrofuran (THF) to yield the final N-methyl carboxamide product. prepchem.com

Table 1: Synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]-N-methyl-1-azetidine-carboxamide

| Reactant | Molar Amount | Solvent | Reagent | Molar Amount |

|---|---|---|---|---|

| 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride | 0.015 mol | Tetrahydrofuran (20 mL) | 40% Aqueous Monomethylamine | 0.05 mol |

Data sourced from patent information. prepchem.com

This reaction is a straightforward nucleophilic acyl substitution where the methylamine displaces the chloride on the carbonyl group attached to the azetidine nitrogen.

While the direct synthesis of trans-2-Methyl-3-[3-(trifluoromethyl)phenoxy]azetidine is not prominently reported, the synthesis of the closely related analog, 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine, provides a clear example of the Ullmann-type synthesis pathway. google.com This synthesis is a precursor to obtaining the free NH azetidine after a deprotection step.

The synthesis begins with N-diphenylmethyl-3-hydroxyazetidine hydrochloride, which serves as the azetidine core. google.com This starting material is first reacted with methanesulfonyl chloride in the presence of triethylamine to form the corresponding mesylate in situ. This activated intermediate is then reacted with 3-(trifluoromethyl)phenol (B45071) to form the phenoxy ether linkage. google.com The diphenylmethyl group serves as a protecting group for the azetidine nitrogen, which can be subsequently removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst to yield 3-[3-(trifluoromethyl)phenoxy]azetidine. google.com

Table 2: Synthesis of 1-(Diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine

| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 1 (Mesylation) | N-diphenylmethyl-3-hydroxyazetidine HCl (0.15 mol) | Methanesulfonyl chloride (0.15 mol) | Triethylamine (0.30 mol) | Toluene | 4-12°C |

| 2 (Etherification) | In situ mesylate from Step 1 | 3-(Trifluoromethyl)phenol (0.15 mol) | Sodium hydride (0.15 mol) | Toluene | Reflux |

Data sourced from patent information. google.com

This two-step, one-pot procedure highlights an efficient method for constructing the trifluoromethyl-substituted phenoxyazetidine scaffold, which is a key intermediate for numerous biologically active compounds. google.com

Computational and Theoretical Approaches in the Research of 3 2 Trifluoromethyl Phenoxy Azetidine

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.

Prediction of Ligand-Receptor Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This prediction is crucial for understanding the potential mechanism of action of a compound. For a molecule like 3-(2-(Trifluoromethyl)phenoxy)azetidine, docking studies would involve placing the compound into the binding site of a specific protein target. The software would then calculate the most likely binding poses based on a scoring function that estimates the binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonding: The azetidine (B1206935) nitrogen could act as a hydrogen bond acceptor or donor.

Hydrophobic Interactions: The trifluoromethylphenoxy group would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic Interactions: The phenyl ring can participate in π-π stacking or π-cation interactions.

While general docking studies on various azetidine derivatives have been reported, demonstrating their potential to bind to a range of biological targets, specific data for this compound is not available.

Analysis of Conformational Changes and Binding Energetics

Following molecular docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the conformational changes induced in the protein upon ligand binding, and a more refined estimation of binding free energy.

For this compound, MD simulations could reveal the flexibility of the azetidine ring and the phenoxy linker within the binding site, and how water molecules might mediate the interaction. The binding energetics, calculated using methods like MM-PBSA or MM-GBSA, would provide a quantitative measure of the binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity Descriptors

DFT calculations can determine the three-dimensional geometry of this compound with high accuracy. From the optimized geometry, various electronic properties and reactivity descriptors can be calculated.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value/Description | Significance |

| HOMO Energy | e.g., -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | e.g., -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | e.g., 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the phenoxy oxygen and azetidine nitrogen. | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Dipole Moment | e.g., 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and not based on actual published research for this specific compound.

Theoretical Vibrational Frequencies and Spectroscopic Predictions

DFT can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These theoretical spectra can be invaluable for the characterization and identification of the synthesized compound by comparing them with experimental spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze chemical data, while QSAR modeling attempts to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a QSAR study to be conducted, a dataset of structurally related compounds with measured biological activity is required. If this compound were part of a library of tested compounds, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from DFT) to predict the activity of new, unsynthesized analogs. This approach helps in prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery process.

Currently, no specific QSAR models involving this compound as a data point are available in the public domain.

Derivation of QSAR Models for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are instrumental in predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. nih.gov For a class of compounds like this compound and its derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs would be synthesized, and their biological activity against a specific target would be determined experimentally. This data set would be divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area) descriptors. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The model's robustness and predictive ability are rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with the test set. nih.gov

While a specific QSAR model for this compound is not publicly available, a hypothetical model could be developed to predict its activity. The descriptors in such a model would likely capture the key structural features of the molecule, such as the electronic effects of the trifluoromethyl group, the size and shape of the phenoxy ring, and the conformational flexibility of the azetidine ring.

Table 1: Hypothetical QSAR Model for 3-Phenoxyazetidine (B1367254) Derivatives

| Compound | R-group | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Predicted IC50 (µM) |

| 1 | 2-CF3 | 231.2 | 2.8 | 34.1 | 0.5 |

| 2 | 4-Cl | 211.7 | 2.5 | 34.1 | 1.2 |

| 3 | 3-OCH3 | 207.2 | 2.1 | 43.3 | 2.5 |

| 4 | H | 177.2 | 1.9 | 34.1 | 5.0 |

| 5 | 2,4-diF | 213.2 | 2.4 | 34.1 | 0.9 |

This table is for illustrative purposes and does not represent actual experimental data.

Virtual Library Design and Compound Prioritization

Virtual library design is a computational strategy used to explore the chemical space around a lead compound like this compound. This involves the in silico generation of a large number of structurally related analogs, followed by a filtering process to prioritize a smaller, more manageable set of compounds for synthesis and testing. nih.gov

The process typically begins with a core scaffold, in this case, the 3-phenoxyazetidine core. A virtual library is then constructed by decorating this scaffold with a variety of substituents at different positions. researchgate.net For example, different functional groups could be introduced on the phenyl ring or the azetidine nitrogen.

Once the virtual library is generated, it is subjected to a series of computational filters to select the most promising candidates. These filters often include:

Physicochemical Property Filters: Compounds are assessed for drug-like properties based on criteria such as Lipinski's Rule of Five (e.g., molecular weight ≤ 500, LogP ≤ 5). mdpi.com For central nervous system (CNS) targets, more stringent criteria may be applied to favor blood-brain barrier penetration (e.g., TPSA ≤ 90 Ų). nih.govresearchgate.net

Diversity Analysis: To ensure broad coverage of the chemical space, the library is analyzed for structural diversity. This helps to avoid selecting a large number of very similar compounds. researchgate.net

Docking and Scoring: If the 3D structure of the biological target is known, virtual screening via molecular docking can be used to predict the binding affinity of the library members. greenpharma.com Compounds with the best predicted binding scores are then prioritized.

Table 2: Example of Virtual Library Filtering for this compound Analogs

| Stage | Number of Compounds | Criteria |

| Initial Library | 10,000 | Analogs based on the 3-phenoxyazetidine scaffold. |

| Lipinski's Rule of Five | 7,500 | MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. |

| CNS-like Properties | 3,000 | TPSA ≤ 90 Ų, Rotatable bonds ≤ 8. |

| Diversity Selection | 500 | Selection of a diverse subset for synthesis. |

This table is for illustrative purposes and does not represent actual experimental data.

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (using computational methods)

In silico ADME/Tox modeling is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. longdom.orgmdpi.com For this compound, these predictive models can help to identify potential liabilities and guide its optimization.

A variety of computational tools and models are available to predict ADME/Tox properties: researchgate.net

Absorption: Models can predict properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). saudijournals.com

Distribution: Predictions can be made for plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (Vd). saudijournals.com

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, which is crucial for understanding a compound's metabolic stability and potential for drug-drug interactions. nih.gov

Excretion: The route and rate of excretion can be estimated.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and carcinogenicity. researchgate.netnih.gov

Table 3: Predicted ADME/Tox Profile for this compound and Analogs

| Compound | Predicted LogP | Predicted Solubility (mg/mL) | Predicted BBB Permeability | Predicted hERG Inhibition | Predicted Ames Mutagenicity |

| This compound | 2.8 | 0.15 | High | Low Risk | Negative |

| 3-(4-Chlorophenoxy)azetidine | 2.5 | 0.20 | High | Low Risk | Negative |

| 3-(3-Methoxyphenoxy)azetidine | 2.1 | 0.50 | Moderate | Low Risk | Negative |

| 3-Phenoxyazetidine | 1.9 | 0.80 | Moderate | Low Risk | Negative |

This table is for illustrative purposes and is based on general trends observed for similar compounds, not on specific experimental or validated computational data for these exact molecules.

Future Research Directions and Translational Perspectives for 3 2 Trifluoromethyl Phenoxy Azetidine

Development of Innovative and Sustainable Synthetic Methodologies

While established methods for the synthesis of 3-phenoxy-azetidines exist, often involving the hydrogenolysis of N-protected precursors like 1-diphenylmethyl-3-[2-(trifluoromethyl)phenoxy]azetidine, future efforts must focus on creating more efficient, sustainable, and scalable synthetic routes. google.com Traditional methods can rely on harsh reagents or require multiple steps, limiting their broad applicability.

Future synthetic strategies should prioritize green chemistry principles, such as atom economy and the use of catalytic processes. Promising avenues include:

Catalytic C-N and C-O Bond Formation: Exploring modern catalytic systems to construct the core azetidine (B1206935) or install the phenoxy group could significantly improve efficiency. For instance, photo-induced copper catalysis has been shown to enable the [3+1] radical cascade cyclization of aliphatic amines with alkynes to form azetidine rings, a method noted for its operational simplicity and use of an inexpensive catalyst. nih.gov Similarly, lanthanoid triflates, such as La(OTf)₃, have been successfully used as catalysts for the intramolecular regioselective aminolysis of epoxy amines to yield azetidines, tolerating a wide range of sensitive functional groups. frontiersin.org

Strain-Release Reactions: The reactivity of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes could be harnessed. nih.gov These molecules undergo strain-release reactions with various partners to readily form diversely substituted 2-(trifluoromethyl)azetidines, a strategy that could be adapted for the synthesis of 3-substituted isomers. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, reproducibility, and scalability while potentially reducing reaction times and waste generation.

Table 1: Comparison of Synthetic Methodologies for Azetidine Scaffolds

| Methodology | Description | Potential Advantages for Synthesis | Key Challenges |

|---|---|---|---|

| Traditional Hydrogenolysis | Removal of a protecting group (e.g., diphenylmethyl) from the azetidine nitrogen via catalytic hydrogenation. google.com | Well-established and reliable for specific substrates. | Often requires high pressure, specialized equipment, and multi-step precursor synthesis. |

| Catalytic Cyclization | Use of transition metals (e.g., Copper, Lanthanides) to catalyze the formation of the azetidine ring from acyclic precursors. nih.govfrontiersin.org | High atom economy, milder reaction conditions, potential for asymmetric synthesis. | Catalyst sensitivity, substrate scope limitations, and catalyst cost. |

| Strain-Release Synthesis | Ring-opening reactions of highly strained bicyclic precursors (e.g., azabicyclo[1.1.0]butanes) to form functionalized azetidines. nih.gov | Provides rapid access to complex and diversely substituted azetidines. | Synthesis of the strained starting materials can be challenging and require special handling. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch reactor. | Improved safety, scalability, process control, and potential for higher yields. | Requires specialized equipment and optimization of reaction parameters for the flow regime. |

Exploration of Novel Therapeutic Indications Through Target-Agnostic Screening

The 3-phenoxy-azetidine scaffold is known to interact with the central nervous system, with certain derivatives showing activity as monoamine neurotransmitter re-uptake inhibitors for potential antidepressant or anorexigenic applications. google.comgoogle.com However, the therapeutic potential of 3-(2-(trifluoromethyl)phenoxy)azetidine itself remains largely unexplored. A forward-thinking approach would involve target-agnostic screening to uncover novel biological activities.

Phenotypic screening, which assesses a compound's effect on cell morphology, function, or viability without a preconceived molecular target, is a powerful tool for this purpose. This strategy could reveal unexpected therapeutic opportunities in various disease areas:

Oncology: Other novel azetidine-based compounds have been found to irreversibly inhibit Stat3 activation, a key signaling protein in many cancers, leading to tumor cell death in breast cancer models. nih.gov Furthermore, azetidine-containing analogues of the antitumor agent TZT-1027 have shown potent antiproliferative activities. mdpi.com Screening this compound against a diverse panel of cancer cell lines could identify new anticancer potential.

Metabolic Diseases: A high-throughput screen recently identified a trifluoromethyl-azetidine derivative as a potent agonist of the Takeda G-protein receptor 5 (TGR5), a key regulator in metabolic pathways. nih.gov This suggests that screening for activity related to diabetes, obesity, and other metabolic syndromes is a rational path forward.

Inflammatory and Autoimmune Diseases: Given the role of monoamine signaling and other pathways in modulating inflammation, screening in cell-based models of inflammatory diseases could yield new leads.

Table 2: Potential Therapeutic Areas for Target-Agnostic Screening

| Therapeutic Area | Rationale | Example Screening Assays |

|---|---|---|

| Oncology | Azetidine scaffolds have shown efficacy as Stat3 inhibitors and in potent antitumor analogues. nih.govmdpi.com | High-content imaging of cancer cell lines, cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays. |

| Metabolic Disorders | Related trifluoromethyl-azetidines act as TGR5 agonists, a target for diabetes and metabolic syndrome. nih.gov | Glucose uptake assays in adipocytes, GLP-1 secretion assays in enteroendocrine cells, insulin (B600854) sensitivity assays. |

| Neuroinflammation | Known CNS activity of the parent scaffold suggests potential modulation of neuroinflammatory pathways. google.comgoogle.com | Cytokine release assays in microglia or astrocytes, assays for neuroprotective effects against inflammatory insults. |

| Infectious Diseases | Azetidine derivatives have been investigated for antibacterial and antifungal properties. medwinpublishers.com | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |

Advanced Preclinical and Early Clinical Evaluation Strategies

Should promising activity be identified, a robust preclinical and clinical evaluation plan is essential. Modern methodologies can de-risk development and accelerate translation.

Advanced Preclinical Models: Beyond standard cell lines, evaluation should incorporate more physiologically relevant systems. This includes patient-derived xenografts (PDX) for oncology, which better predict clinical response, and humanized mouse models for immunology and infectious diseases. For CNS indications, evaluating the compound's ability to cross the blood-brain barrier and engage targets in the brain is critical.

Translational Imaging: Non-invasive imaging techniques like Positron Emission Tomography (PET) are invaluable. nih.gov A radiolabeled version of this compound could be developed to study its biodistribution, pharmacokinetics, and target engagement in living organisms, providing crucial data before human trials.

Biomarker Development: Identifying and validating biomarkers of target engagement and therapeutic response is crucial for early clinical trials. These could be genetic markers, changes in protein levels, or imaging readouts that provide an early indication of whether the drug is hitting its target and having the desired biological effect.

Adaptive Clinical Trial Designs: In the clinic, adaptive trial designs allow for modifications to the trial protocol based on interim data. This flexibility can make trials more efficient, increasing the probability of success and ensuring that patients receive the most effective treatment regimen.

Applications in Chemical Biology and Probe Development

The structure of this compound makes it an attractive scaffold for the development of chemical probes to investigate biological systems. Such probes are indispensable tools for identifying drug targets, elucidating mechanisms of action, and validating new therapeutic hypotheses.

Fluorescent Probes: The (aryloxy)azetidine motif has already been successfully used as the basis for fluorescent probes targeting specific G-protein coupled receptors. nih.gov By attaching a fluorophore to the azetidine nitrogen or the phenoxy ring, highly specific probes could be created to visualize biological targets and processes in living cells via microscopy.

Photoaffinity Labeling: To identify unknown cellular targets, a photoreactive group (e.g., a diazirine or benzophenone) could be incorporated into the molecule. Upon UV irradiation, this probe would covalently bind to its target protein, allowing for subsequent isolation and identification by mass spectrometry.

"Clickable" Probes: The synthesis of azetidine sulfonyl fluorides has opened avenues for creating trifunctional reagents. nih.gov A version of this compound could be synthesized with a "clickable" handle, such as an alkyne or azide (B81097) group. This would allow for its attachment to reporter tags (like biotin (B1667282) for pulldown experiments or fluorophores for imaging) via click chemistry after it has bound to its cellular targets.

¹⁹F-NMR Probes: The trifluoromethyl group provides a unique spectroscopic handle. ¹⁹F-NMR is a powerful technique with a very low background signal in biological systems, enabling the study of the compound's binding to its protein target and characterizing the local binding environment.

Potential Beyond Medicinal Chemistry (e.g., Catalysis, Materials Science)

The utility of the azetidine scaffold is not limited to medicine. The inherent ring strain and distinct stereoelectronic properties of the four-membered ring offer intriguing possibilities in other scientific domains.

Materials Science: Azetidines have been investigated as precursors for novel energetic materials. researchgate.netchemrxiv.org The introduction of nitro groups onto the azetidine ring can create compounds with high densities and positive oxygen balances, making them potential candidates for advanced propellants or explosives. researchgate.netchemrxiv.org The specific stereochemistry of functionalized azetidines can have a significant impact on the physical properties of these materials. chemrxiv.org

Catalysis: The rigid azetidine framework can serve as a chiral ligand in asymmetric catalysis. The nitrogen atom can coordinate to a metal center, and substituents on the ring can create a specific chiral environment to control the stereochemical outcome of a chemical reaction. Furthermore, azetidines themselves can act as organocatalysts or be key intermediates in catalytic cycles. nih.gov

Polymer Chemistry: The strained ring of azetidine derivatives can be opened under certain conditions, suggesting their potential use as monomers in ring-opening polymerization to create novel polyamines with unique structural and functional properties for advanced materials applications.

Table 3: Non-Medicinal Applications of Azetidine-Based Scaffolds

| Field | Application | Rationale |

|---|---|---|

| Materials Science | Energetic Materials (Propellants, Explosives) | The strained ring and ability to incorporate high-energy functional groups (e.g., -NO₂) can lead to materials with high density and energy release. researchgate.netchemrxiv.org |

| Asymmetric Catalysis | Chiral Ligands / Organocatalysts | The rigid, stereodefined structure can be used to control the stereochemistry of metal-catalyzed or organocatalytic reactions. nih.gov |

| Polymer Science | Monomers for Ring-Opening Polymerization | The ring strain can be harnessed to drive polymerization, leading to the synthesis of novel functional polyamines. |

Q & A

Q. Critical factors :

- Temperature (80–120°C optimal for substitution reactions).

- Catalyst loading (5–10 mol% Cu(I) for cross-coupling).

- Purity of starting materials (≥97% to avoid byproducts).

Basic: How should researchers handle and store this compound hydrochloride to maintain stability during experiments?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation . Desiccants (silica gel) are recommended.

- Handling : Use gloveboxes or fume hoods to avoid moisture. PPE (nitrile gloves, safety goggles) is mandatory due to potential irritancy .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the compound into toxic byproducts (e.g., HF, COx) .

Advanced: What analytical techniques are most effective for characterizing this compound, particularly in resolving structural ambiguities?

Methodological Answer:

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Accurate mass determination (±2 ppm) to distinguish from isomers .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

- HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) for purity analysis (>99%) .

Advanced: How does the presence of the trifluoromethyl group influence the compound's reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

Methodological Answer:

- Electronic effects : The CF₃ group is strongly electron-withdrawing, activating the phenoxy ring toward electrophilic attack but deactivating it toward nucleophilic substitution. This contrasts with methyl or methoxy groups, which are electron-donating .

- Steric effects : CF₃’s bulkiness hinders ortho-substitution, directing reactions to para positions.

- Experimental validation : Compare reaction rates of CF₃-containing vs. CH₃-containing analogs under identical conditions (e.g., SNAr in DMF at 100°C) .

Advanced: What strategies can mitigate conflicting data in structure-activity relationship (SAR) studies involving this compound derivatives?

Methodological Answer:

- Orthogonal assays : Validate biological activity using both cell-based (e.g., IC₅₀ in neuronal cells) and biochemical (e.g., enzyme inhibition) assays .

- Purity verification : Use HPLC and LC-MS to confirm compound integrity (>99% purity) before testing .

- Control experiments : Test metabolites or degradation products (e.g., via accelerated stability studies) to rule out off-target effects .

Advanced: How can researchers design controlled experiments to differentiate between electronic and steric effects of the trifluoromethyl group in biological target interactions?

Methodological Answer:

- Isosteric replacements : Synthesize analogs with CF₃, CH₃, or tert-butyl groups to isolate electronic vs. steric contributions .

- Computational modeling : Density functional theory (DFT) to calculate electrostatic potential maps and steric occupancy .

- Binding assays : Surface plasmon resonance (SPR) to measure affinity changes toward targets (e.g., kinase domains) .

Advanced: What computational chemistry approaches are validated for predicting the metabolic stability of this compound derivatives?

Methodological Answer:

- QSAR models : Train models on datasets of azetidine metabolism to predict CYP450-mediated oxidation sites .

- Molecular dynamics (MD) : Simulate interactions with liver microsomes to identify labile bonds (e.g., azetidine ring opening) .

- In silico docking : Glide or AutoDock to assess binding to metabolic enzymes (e.g., CYP3A4) .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for azetidine-containing compounds in neurological target validation?

Methodological Answer:

- Pharmacokinetic profiling : Measure blood-brain barrier (BBB) penetration using MDCK-MDR1 assays or in situ perfusion models .

- Metabolite identification : LC-MS/MS to track in vivo degradation (e.g., glucuronidation of phenoxy groups) .

- Formulation optimization : Use prodrug strategies (e.g., esterification) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.